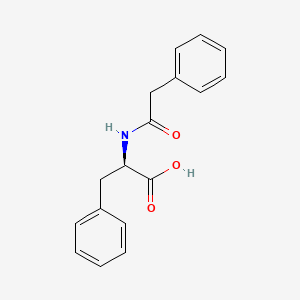
n-(Phenylacetyl)-d-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylacetyl)-D-phenylalanine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylacetyl group attached to the nitrogen atom of D-phenylalanine, an amino acid. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)-D-phenylalanine typically involves the acylation of D-phenylalanine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of an aqueous base such as sodium hydroxide to facilitate the acylation process. The general reaction scheme is as follows:
- Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.
- Add phenylacetyl chloride dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours to ensure complete acylation.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the product using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Phenylacetyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethylamine derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Phenylacetyl)-D-phenylalanine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. It can serve as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications. It is investigated for its neuroprotective properties and its ability to modulate neurotransmitter systems. Research is ongoing to explore its use in treating neurodegenerative diseases and cognitive disorders.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of N-(Phenylacetyl)-D-phenylalanine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes and receptors involved in neurotransmission. The phenylacetyl group may enhance the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to neuroprotection and cognitive enhancement.
Vergleich Mit ähnlichen Verbindungen
N-(Phenylacetyl)-L-prolylglycine ethyl ester: Known for its nootropic properties and neuroprotective effects.
Phenylacetylglutamine: A metabolite involved in the detoxification of ammonia in the body.
Phenylacetyl-CoA: An intermediate in the metabolism of phenylalanine.
Uniqueness: N-(Phenylacetyl)-D-phenylalanine is unique due to its specific combination of a phenylacetyl group and D-phenylalanine This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
54076-39-0 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
(2R)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1 |
InChI-Schlüssel |
LIIPHJDKZNTNII-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


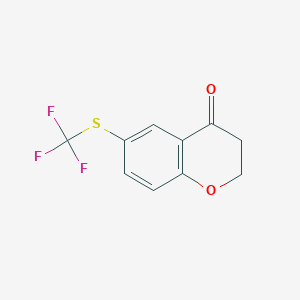
![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)
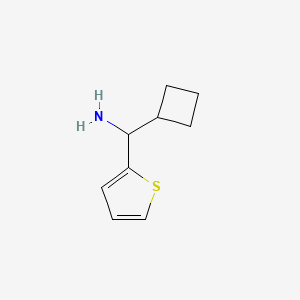
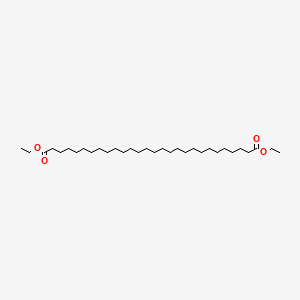

![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)

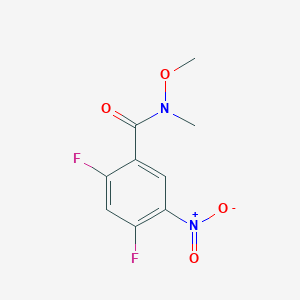

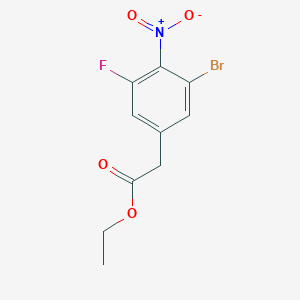
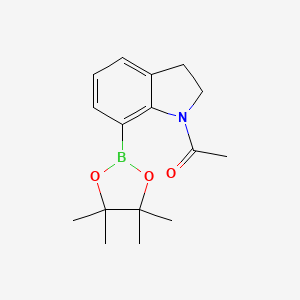
![8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)

![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
